molecular formula C10H8F2O4 B2488274 Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate CAS No. 1823777-94-1

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate

Cat. No.: B2488274
CAS No.: 1823777-94-1
M. Wt: 230.167
InChI Key: DDOKZLKZCYHZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methyl ester and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by esterification and oxidation reactions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(trifluoromethoxy)phenyl)-2-oxoacetate
  • Methyl 2-(3-(methoxy)phenyl)-2-oxoacetate
  • Methyl 2-(3-(chloromethoxy)phenyl)-2-oxoacetate

Uniqueness

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[3-(difluoromethoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)8(13)6-3-2-4-7(5-6)16-10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKZLKZCYHZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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